N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide
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Overview
Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives often starts from properly substituted precursors . For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized starting from the properly substituted 1,2-phenylendiamine . These compounds have hydrogen or methyl at position 1; while hydrogen, chlorine, ethoxy, or methoxycarbonyl group is at position 5 and/or 6 .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to show antimicrobial activity . They can be used in the development of new drugs to treat infectious diseases . For example, they have been used in the synthesis of novel imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives, which have shown antibacterial and antifungal activity .
Anti-inflammatory Medications
Imidazole derivatives have been used in the development of anti-inflammatory medications . They can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
Anticancer Agents
Imidazole derivatives have potential applications in the field of oncology . They can interfere with the proliferation of cancer cells and induce apoptosis, making them potential candidates for the development of new anticancer drugs .
Antiviral Agents
Imidazole derivatives have been used as antiviral agents . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
Analgesic Activity
Thiazole derivatives, which are present in the compound, have shown significant analgesic activity . They can inhibit the perception of pain, making them potential candidates for the development of new analgesic drugs .
Anti-inflammatory Activity
Thiazole derivatives have shown significant anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. For example, imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-11(10-7-18-9-14-10)13-2-5-17-6-4-15-3-1-12-8-15/h1,3,7-9H,2,4-6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZTUUDRDQZLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide |
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